molecular formula C8H5ClO3 B1472881 4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one CAS No. 98557-01-8

4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B1472881
CAS No.: 98557-01-8
M. Wt: 184.57 g/mol
InChI Key: VZYMMKHAIQYSNS-UHFFFAOYSA-N
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Description

4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one is a substituted benzofuranone derivative characterized by a dihydrobenzofuran core with hydroxyl (-OH) and chloro (-Cl) groups at positions 7 and 4, respectively. The benzofuranone scaffold is a bicyclic structure consisting of a fused benzene and furan ring, where the furan oxygen is part of a ketone group (C=O) at position 1.

Properties

IUPAC Name

4-chloro-7-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-5-1-2-6(10)7-4(5)3-12-8(7)11/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYMMKHAIQYSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)O1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the oxidative state within cells, thereby influencing cellular metabolism and signaling pathways. Additionally, this compound has been observed to bind with certain proteins that regulate cell cycle progression, thus impacting cell proliferation and apoptosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as DNA and RNA, which can lead to changes in gene expression. This compound also acts as an enzyme inhibitor, particularly targeting enzymes involved in the synthesis of nucleotides and amino acids. By inhibiting these enzymes, this compound can disrupt cellular processes such as DNA replication and protein synthesis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to degrade into various metabolites, which can have different biological activities. In in vitro studies, this compound has shown stability under controlled conditions, but its degradation products can accumulate and affect cellular functions. Long-term exposure to this compound has been associated with changes in cell morphology and function, indicating potential cytotoxic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have therapeutic effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant toxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that can be further processed or excreted. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects. For example, its presence in the nucleus can influence gene expression, while its localization in mitochondria can affect cellular respiration and energy production.

Biological Activity

4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one (CAS No. 98557-01-8) is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview

The molecular formula of this compound is C8H5ClO3, with a molecular weight of 184.57 g/mol. The compound is primarily researched for its potential in medicinal chemistry, particularly in the development of derivatives that may exhibit anticancer and antimicrobial properties.

Target Interactions
Benzofuran derivatives, including this compound, have been shown to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in nucleotide and amino acid synthesis. This inhibition can disrupt critical cellular processes such as DNA replication and protein synthesis.
  • Cell Signaling Modulation : It influences signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell survival and proliferation .

Biochemical Pathways
The compound's interactions with proteins such as superoxide dismutase and catalase suggest a role in modulating oxidative stress within cells. This modulation impacts cellular metabolism and apoptosis, indicating a broad range of pharmacological activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against lung adenocarcinoma cells (A549), showing inhibitory effects on the AKT signaling pathway and inducing mitotic catastrophe in cancerous cells .
Cell Line IC50 (μM) Effect
A549 (Lung Cancer)16.4Inhibition of AKT signaling
MCF-7 (Breast Cancer)VariesGrowth inhibition

Antimicrobial Activity

The compound exhibits promising antimicrobial properties, particularly when halogen or hydroxyl groups are present at the 4-position. This has been linked to enhanced activity against various microbial strains.

Case Studies and Research Findings

  • Study on Lung Cancer Cells : A study evaluated the effects of benzofuran derivatives on A549 cells, revealing that compounds similar to 4-Chloro-7-hydroxy exhibited selective inhibition of cancer cell replication without affecting normal cells significantly .
  • Cytotoxicity Assessment : Another research focused on eleven benzofuran analogues, where compounds with specific substitutions showed improved cytotoxicity against Erlich ascites carcinoma (EAC) cells. The presence of halogen groups was found to be beneficial for enhancing anticancer activity .
  • Pharmacokinetics and Toxicity : Preliminary pharmacokinetic assessments indicated that derivatives of this compound have favorable bioavailability profiles and do not exhibit acute toxicity at high doses in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 1,3-dihydro-2-benzofuran-1-one core but differ in substituents and stereochemistry:

Compound Name Substituents Molecular Weight (g/mol) Key Features
4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one Cl (C4), OH (C7) ~186.6 (calculated) Electron-withdrawing Cl and polar OH; moderate solubility in polar solvents
Phenolphthalein Bis(4-hydroxyphenyl) (C3) 318.33 pH-sensitive; widely used as an acid-base indicator
3-Propylidene-1(3H)-isobenzofuranone Propylidene (C3) 174.20 Hydrophobic substituent; potential use in polymer chemistry
6-Hydroxy-1,3-dihydro-2-benzofuran-1-one OH (C6) ~152.1 (calculated) Single hydroxyl group; simpler structure with limited functional diversity
7a-Hydroxy-3,6-dimethyl-...-benzofuran-2-one CH3 (C3, C6), OH (C7a) 198.22 Hexahydro saturation; stereochemical complexity

Physicochemical Properties

  • Solubility: Chloro and hydroxyl groups in the target compound may balance lipophilicity and hydrophilicity, favoring solubility in polar aprotic solvents (e.g., DMSO). Phenolphthalein’s hydroxyl groups enhance water solubility under basic conditions .
  • Stability : Electron-withdrawing chloro substituents in the target compound could increase stability against oxidation compared to alkyl-substituted analogs (e.g., 3,6-dimethyl derivatives in ).

Research Findings and Data Gaps

  • Synthetic Routes: details multi-step syntheses of benzofuranone derivatives, suggesting feasible pathways for the target compound via halogenation and hydroxylation .
  • Crystallographic Data : provides X-ray data for a chlorophenyl-substituted benzofuran, highlighting methodologies applicable to structural elucidation of the target compound .
  • Safety Profiles: Phenolphthalein’s regulatory restrictions underscore the need for toxicity studies on chloro- and hydroxy-substituted benzofuranones .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one typically involves:

  • Starting from a hydroxy-substituted methyl benzoate derivative.
  • Cyclization to form the dihydrobenzofuran ring.
  • Chlorination at the 4-position of the benzofuran ring.
  • Hydrolysis and purification to yield the target compound.

This strategy is supported by patent literature describing similar benzofuran derivatives and related compounds, which provide a practical industrial approach with good yield and purity.

Detailed Stepwise Preparation Method

The most detailed and industrially relevant method is described in a patent for synthesizing related benzofuran derivatives, which can be adapted for this compound:

Step Description Reagents & Conditions Outcome
1 Cyclization of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) benzoate Organic solvent (e.g., tetrahydrofuran), triphenylphosphine, diethyl azodiformate, ambient temperature, 2-3 h Formation of methyl 4-acetamido-2,3-dihydrobenzofuran-7-formate crude product
2 Chlorination of crude product N-chlorosuccinimide in DMF or acetonitrile, heated (60-85°C), 2-5 h Formation of methyl 4-acetamido-5-chloro-7-benzofuran carboxylate crude product
3 Hydrolysis and purification Aqueous alcohol solution with alkali (NaOH), room temperature to 80-85°C, acidification to pH 1-6 Isolation of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid or related benzofuran derivatives

This method can be modified to yield this compound by adjusting the starting materials and reaction conditions to maintain the hydroxyl group at position 7 and introduce chlorine at position 4.

Solvent and Reagent Selection

The choice of solvents and reagents plays a critical role in optimizing yield and purity:

  • Solvents: Tetrahydrofuran (THF), acetonitrile, toluene, acetone, and DMF are commonly used for cyclization and chlorination steps due to their ability to dissolve reactants and facilitate reaction kinetics.
  • Chlorinating Agent: N-chlorosuccinimide (NCS) is preferred for selective chlorination at the 4-position under controlled temperature.
  • Bases and Acids: Sodium hydroxide for hydrolysis and aqueous acid (e.g., HCl) for pH adjustment during purification.

Research Findings and Yield Data

  • The industrially optimized method yields approximately 40-45% overall from the starting methyl hydroxybenzoate derivative through the three-step process.
  • Purity of the final product reaches >99% as confirmed by HPLC analysis.
  • Reaction times vary from 2 to 6 hours per step depending on scale and temperature.
  • The method minimizes organic and inorganic waste, enhancing environmental compatibility and scalability.

Alternative Synthetic Routes

Other synthetic approaches to benzofuran derivatives, which may be adapted for this compound, include:

  • Acid-mediated cyclization of o-(1-alkynyl)phenols to benzofurans.
  • Pd-catalyzed coupling of 2-halophenols with aryl acetylenes, followed by functional group transformations to introduce hydroxyl and chloro substituents.
  • Protection-deprotection strategies involving benzyloxy groups to control hydroxyl functionality during synthesis.

These methods are more common for substituted benzofurans with different substitution patterns but provide valuable insights into structural modifications and alternative synthesis pathways.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Cyclization + Chlorination + Hydrolysis (Patent-based) Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) benzoate Triphenylphosphine, diethyl azodiformate, N-chlorosuccinimide, NaOH Ambient to 85°C, 2-6 h per step ~41% overall Industrially scalable, high purity
Acid-mediated cyclization of o-(1-alkynyl)phenols o-(1-alkynyl)phenols p-Toluenesulfonic acid Acidic conditions, reflux Variable Useful for benzofuran ring formation
Pd-catalyzed coupling 2-halophenols + aryl acetylenes Pd catalyst, CuI co-catalyst Reflux, inert atmosphere Variable Allows diverse substitution patterns

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one, and what are the critical reaction parameters?

Answer:

  • Synthesis via Cyclization : A common approach involves halogenation and cyclization of substituted benzofuran precursors. For example, chlorination of 7-hydroxy-1,3-dihydro-2-benzofuran-1-one using POCl₃ or SOCl₂ under anhydrous conditions (60–80°C, 4–6 hours) yields the target compound .
  • Key Parameters :
    • Temperature : Excess heat (>100°C) may degrade the hydroxyl group; optimal range is 60–80°C.
    • Solvent Choice : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) resolves impurities from unreacted starting materials .

Q. How can researchers validate the purity and structural integrity of the compound post-synthesis?

Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column (UV detection at 254 nm) with methanol/water (70:30) to confirm purity >95% .
    • NMR : Key signals include:
  • ¹H NMR (CDCl₃) : δ 6.8–7.2 (aromatic protons), δ 4.5–5.0 (dihydrofuran ring protons).
  • ¹³C NMR : Carbonyl peak at ~170 ppm .
    • Mass Spectrometry : ESI-MS (negative mode) shows [M-H]⁻ peak at m/z 200.02 .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Optimize the molecular geometry using Gaussian09 (B3LYP/6-31G* basis set) to map electron density. The chloro group at position 4 exhibits high electrophilicity (Fukui function f⁻ >0.15), making it susceptible to nucleophilic attack .
  • Transition State Analysis : Simulate SN2 pathways to predict regioselectivity. For example, substitution at C4 is favored over C7 due to lower activation energy (ΔG‡ ~25 kcal/mol vs. ~32 kcal/mol) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:

  • Dose-Response Optimization : Conduct IC50 assays (e.g., for dihydroorotate dehydrogenase inhibition ) with parallel cytotoxicity testing (MTT assay on HEK293 cells). Use nonlinear regression to identify therapeutic windows.
  • Metabolite Profiling : LC-MS/MS detects hydroxylated or dechlorinated metabolites that may contribute to off-target effects .

Q. How does the hydroxyl group at position 7 influence the compound’s stability under physiological conditions?

Answer:

  • pH-Dependent Degradation : At physiological pH (7.4), the hydroxyl group undergoes partial deprotonation, increasing solubility but reducing stability. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation in acidic buffers (pH 4.0) vs. 15% degradation at pH 7.4 .
  • Protection Strategies : Acetylation of the hydroxyl group (using acetic anhydride) improves stability but requires enzymatic hydrolysis for bioactivity restoration .

Methodological Tables

Q. Table 1. Comparative Synthesis Yields Under Different Conditions

MethodReagentsTemperature (°C)Yield (%)Purity (%)Reference
Chlorination/CyclizationPOCl₃, DCM706892
Microwave-AssistedSOCl₂, THF100 (microwave)8295

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

TechniqueKey Peaks/DataInterpretationReference
¹H NMR (400 MHz, CDCl₃)δ 4.78 (d, J=6.4 Hz, 2H)Dihydrofuran ring protons
IR (KBr)1720 cm⁻¹ (C=O)Lactone carbonyl

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one

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